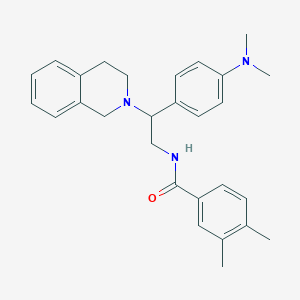

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide

Beschreibung

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide features a benzamide core linked to a 3,4-dihydroisoquinoline moiety and a 4-(dimethylamino)phenyl group. The 3,4-dimethyl substitution on the benzamide may enhance lipophilicity and π-π stacking interactions, while the 4-(dimethylamino)phenyl group could modulate electronic properties and receptor binding.

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O/c1-20-9-10-24(17-21(20)2)28(32)29-18-27(23-11-13-26(14-12-23)30(3)4)31-16-15-22-7-5-6-8-25(22)19-31/h5-14,17,27H,15-16,18-19H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSZTLQIHMEWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide typically involves a multi-step process. The initial step often includes the formation of the 3,4-dihydroisoquinoline core, which can be achieved through Pictet-Spengler or Bischler-Napieralski cyclization reactions. Following this, the 4-(dimethylamino)phenyl)ethyl side chain is introduced via nucleophilic substitution reactions. The final step typically involves the attachment of the 3,4-dimethylbenzamide group through amide coupling reactions, using agents like carbodiimides (e.g., EDC) and appropriate bases.

Industrial Production Methods: Industrial synthesis might leverage continuous flow techniques and automated processes to enhance yield and purity. Catalytic hydrogenation may also be employed in specific steps to streamline production and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:

Oxidation: This compound may be susceptible to oxidation at the amine and aromatic moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced at the carbonyl group, potentially forming corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: The aromatic rings may undergo electrophilic substitution reactions, introducing new functional groups using reagents like halogens, alkylating agents, or nitrating agents.

Common Reagents and Conditions: Reactions typically use reagents such as:

Oxidizing agents (e.g., PCC, KMnO4)

Reducing agents (e.g., NaBH4, LiAlH4)

Bases (e.g., NaOH, K2CO3)

Acid catalysts (e.g., HCl, H2SO4)

Major Products Formed: Major products include oxidized derivatives, reduced amine or alcohol derivatives, and substituted aromatic compounds depending on the specific conditions employed.

Wissenschaftliche Forschungsanwendungen

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is used in:

Chemistry: As a ligand in coordination chemistry or as a building block in synthesizing complex organic molecules.

Industry: Used in the development of novel materials or as an intermediate in the synthesis of high-performance polymers.

Wirkmechanismus

The exact mechanism of action for this compound depends on its application. in biological systems:

It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Pathways involved can include signal transduction cascades, enzyme catalytic cycles, or receptor-ligand binding dynamics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:

- Synthetic Yields : Compound 8 achieved the highest yield (74.5%), likely due to reduced steric hindrance from the (1-ethylpyrrolidin-2-yl)methyl group, which facilitates efficient coupling .

- Physical States : Solid-state compounds (e.g., Compound 6) may exhibit better crystallinity for formulation, while oily analogs (e.g., Compound 9) could require derivatization for stability .

- The thiophene substitution in 898407-87-9 introduces a heteroaromatic ring, which may alter metabolic stability and electronic interactions compared to the dimethylaminophenyl group in the target compound .

Pharmacophore and Binding Interactions

- Target Compound: The 3,4-dimethylbenzamide and 4-(dimethylamino)phenyl groups likely engage in hydrophobic and cation-π interactions, respectively, with enzyme active sites (e.g., BChE). The dihydroisoquinoline moiety may mimic natural substrates, enhancing binding affinity .

- Compound 5–11 Series: Analogs with morpholino or pyrrolidine side chains (e.g., Compound 6 and 9) showed moderate yields (57–74%) and variable physical states, suggesting that polar side chains influence solubility and synthetic pathways .

- Sulfonyl-Containing Analogs : The sulfonyl group in 891121-05-4 may form hydrogen bonds with catalytic serine residues in enzymes like BChE, though its larger size could limit fit into hydrophobic pockets .

Molecular Docking and Design Considerations

While specific docking data for the target compound is unavailable, Glide docking methods (–4) have been widely used to optimize similar scaffolds. Key principles include:

- Flexible Ligand Sampling: Glide’s torsional optimization improves pose prediction accuracy, critical for evaluating dihydroisoquinoline-containing ligands .

- Enrichment Factors : Glide 2.5 demonstrated 2–3× higher enrichment than older versions, emphasizing the importance of balanced scoring functions for identifying CNS-active compounds like the target .

Biologische Aktivität

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates a dihydroisoquinoline moiety, a dimethylaminophenyl group, and a benzamide backbone. The synthesis typically involves multi-step organic reactions:

- Formation of Dihydroisoquinoline : This can be achieved through the Pictet-Spengler reaction.

- Attachment of Dimethylaminophenyl Group : This is often introduced via Friedel-Crafts alkylation.

- Benzamide Formation : Final steps usually involve condensation reactions to form the complete amide structure.

The overall molecular formula is with a molecular weight of approximately 442.55 g/mol .

Antitumor Activity

Research has indicated that compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide exhibit significant antitumor effects. For example, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

- Dihydroisoquinoline Derivatives : Known for their antifungal and anticancer properties, these derivatives can inhibit key enzymes involved in cellular metabolism .

- Benzamide Moiety : This structure is often associated with the inhibition of dihydrofolate reductase (DHFR), leading to reduced cellular growth and proliferation .

Case Studies

- Antifungal Activity : A study evaluated several derivatives against phytopathogenic fungi. The compound exhibited varying degrees of activity, with some derivatives showing effectiveness comparable to established antifungal agents .

- Kinase Inhibition : Another study assessed the compound's ability to inhibit RET kinase activity, which is crucial in certain cancers. The results demonstrated that modifications to the benzamide structure could enhance potency against RET-driven tumors .

Comparative Analysis

A comparison of similar compounds reveals insights into the unique characteristics of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl} | Contains tetrahydroisoquinoline | Different pharmacological profile |

| 3,4-Dihydroisoquinoline derivatives | Varying substituents on isoquinoline | Diverse biological activities |

| Benzamide derivatives | General benzamide structure | Broad range of biological activities |

The unique combination of functional groups in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide may confer distinct pharmacological properties compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.